molecular formula C26H30N2O6 B12287134 Fmoc-L-hlys(alloc)

Fmoc-L-hlys(alloc)

Cat. No.: B12287134
M. Wt: 466.5 g/mol
InChI Key: KZCWEDOQGDZLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-hlys(alloc), chemically designated as N~6~-[(Allyloxy)carbonyl]-N~2~-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine, is a protected lysine derivative widely used in peptide synthesis. Its molecular formula is C25H28N2O6, with an average molecular weight of 452.507 g/mol and a CAS number of 146982-27-6 . The compound features two orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position and the Alloc (allyloxycarbonyl) group at the ε-amino position. This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making it invaluable for constructing complex peptides with multiple side-chain modifications .

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)

InChI Key

KZCWEDOQGDZLTE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-hlys(alloc) typically involves the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and allyloxycarbonyl chloride (Alloc-Cl). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of Fmoc-L-hlys(alloc) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Mechanism of Action

The mechanism of action of Fmoc-L-hlys(alloc) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, while the Alloc group protects the side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides with high precision . The molecular targets and pathways involved include the activation of the lysine side chain for further functionalization and the formation of peptide bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Fmoc-L-hlys(alloc) and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups CAS Number Purity Applications
Fmoc-L-hlys(alloc) C25H28N2O6 452.507 Fmoc (α), Alloc (ε) 146982-27-6 ≥90% Orthogonal peptide synthesis
Fmoc-D-Lys(Alloc)-OH C25H28N2O6 452.507 Fmoc (α), Alloc (ε) 146982-27-6 Not specified Stereochemical studies
Fmoc-L-Dap(Aloc)-OH C23H24N2O6 424.45 Fmoc (α), Alloc (β) 188970-92-5 Not specified Short-chain peptide modifications
Fmoc-L-Lys(Boc)-OH C26H32N2O6 468.55 Fmoc (α), Boc (ε) 71989-26-9 ≥97% Acid-labile protection strategies
Fmoc-Dab(Alloc) C23H24N2O6 424.45 Fmoc (α), Alloc (δ) 204316-32-5 Not specified β-amino acid incorporation
Fmoc-Lys-OAll·HCl C24H29ClN2O4 444.95 Fmoc (α), OAll (ε), HCl salt 815619-80-8 Not specified Enhanced solubility in polar solvents

Key Observations :

  • Protecting Group Chemistry :
    • Alloc vs. Boc : Alloc (allyloxycarbonyl) is cleaved under mild conditions using palladium catalysts, whereas Boc (tert-butoxycarbonyl) requires strong acids like TFA . This makes Alloc preferable for sequential deprotection in sensitive peptides.
    • Stereoisomerism : Fmoc-D-Lys(Alloc)-OH (CAS 146982-27-6) shares the same molecular formula as Fmoc-L-hlys(alloc) but differs in stereochemistry, affecting its interaction with chiral environments .
  • Backbone Variations: Fmoc-L-Dap(Aloc)-OH contains a shorter diaminopropionic acid (Dap) backbone compared to lysine, limiting its use to peptides requiring constrained side-chain spacing . Fmoc-Dab(Alloc) utilizes 2,4-diaminobutyric acid (Dab), enabling δ-amino group modifications, which are rare in natural peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.